molecular formula C11H20 B14575647 Nonane, 5-ethenylidene- CAS No. 61147-93-1

Nonane, 5-ethenylidene-

Cat. No.: B14575647
CAS No.: 61147-93-1
M. Wt: 152.28 g/mol
InChI Key: FVMGSERLTGVZAD-UHFFFAOYSA-N
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Description

The compound “Nonane, 5-ethenylidene-” (hypothetical IUPAC name) is a branched alkane derivative proposed to feature an ethenylidene group (CH₂=C=) at the 5th carbon of a nonane backbone. Ethenylidene substituents are known to influence reactivity and physical characteristics due to their unsaturated nature, which may confer distinct chemical behavior compared to fully saturated or oxygenated nonane derivatives .

Properties

CAS No.

61147-93-1

Molecular Formula

C11H20

Molecular Weight

152.28 g/mol

InChI

InChI=1S/C11H20/c1-4-7-9-11(6-3)10-8-5-2/h3-5,7-10H2,1-2H3

InChI Key

FVMGSERLTGVZAD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C=C)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nonane, 5-ethenylidene- can be achieved through several methods. One common approach involves the alkylation of nonane with an appropriate ethenylidene precursor under controlled conditions. This reaction typically requires a catalyst, such as a Lewis acid , to facilitate the formation of the desired product. The reaction is carried out at elevated temperatures and may require a solvent to dissolve the reactants and control the reaction rate .

Industrial Production Methods: In an industrial setting, the production of Nonane, 5-ethenylidene- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced separation techniques, such as distillation and chromatography , further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Nonane, 5-ethenylidene- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the ethenylidene group, which can act as a reactive site for different reagents.

Common Reagents and Conditions:

    Oxidation: Nonane, 5-ethenylidene- can be oxidized using strong oxidizing agents, such as or , under acidic or basic conditions.

    Reduction: Reduction of Nonane, 5-ethenylidene- can be achieved using reducing agents like or .

    Substitution: The ethenylidene group in Nonane, 5-ethenylidene- can undergo substitution reactions with various nucleophiles, such as or , under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or alkanes. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds .

Scientific Research Applications

Nonane, 5-ethenylidene- has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Nonane, 5-ethenylidene- involves its interaction with specific molecular targets and pathways. The ethenylidene group can participate in electrophilic addition and nucleophilic substitution reactions, leading to the formation of new chemical bonds. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, resulting in various physiological effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key molecular data for structurally related nonane derivatives:

Compound Name Molecular Formula Molecular Weight Substituents/Features CAS Number Source
Nonane, 5-ethyl C₁₁H₂₄ 156.3083 g/mol Ethyl group at C5 N/A NIST
Nonane, 4-ethyl-5-methyl C₁₂H₂₆ 170.3348 g/mol Ethyl (C4), methyl (C5) 1632-71-9 NIST
Nonane, 5-methyl C₁₀H₂₂ 142.2817 g/mol Methyl group at C5 15869-85-9 NIST
Nonane, 5-(1-methylpropyl) C₁₃H₂₈ 184.3614 g/mol 1-methylpropyl group at C5 62185-54-0 ChemBK
Nonane, 3-methyl-5-propyl C₁₃H₂₈ 184.3614 g/mol Methyl (C3), propyl (C5) 31081-18-2 NIST
1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane C₇H₁₀N₂O₂ 154.17 g/mol Bicyclic structure with N/O atoms N/A Streptomyces
Brasilamide K (bergamotane) C₁₅H₂₄O₃ 252.35 g/mol 4-oxatricyclo[3.3.1.0²,⁷]nonane skeleton N/A Guo et al.

Key Observations:

  • Branching Effects: Ethyl and methyl substituents (e.g., 5-ethyl, 4-ethyl-5-methyl nonane) increase molecular weight and alter boiling points. For example, Kovats' retention index (RI) data for 5-ethyl nonane are documented under non-polar column conditions .
  • Cyclic Derivatives: Bicyclic and tricyclic nonane derivatives, such as 1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane and brasilamides, exhibit unique bioactivities. The former demonstrates antioxidant and cytotoxic properties in microbial extracts , while the latter’s oxygenated skeletons enhance structural complexity .
Bioactive Nonane Derivatives
  • Brasilamides: These bergamotane sesquiterpenoids feature oxygenated tricyclic frameworks. Their hydrogenated and oxygenated derivatives (e.g., compounds 5–8) highlight the role of oxygen atoms in modulating bioactivity .

Thermodynamic and Physical Properties

Compound Boiling Point (°C) Melting Point (°C) Solubility Notable Data
n-Nonane ~151 -54 Insoluble in water Standard alkane properties
5-Nonanone 193–195 -44 Miscible in organics SDS-compliant flammability
5-Ethyl nonane N/A N/A Non-polar solvent Kovats' RI data available

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